molecular formula C9H18N2O3 B8230225 tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate

tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate

Cat. No.: B8230225
M. Wt: 202.25 g/mol
InChI Key: ZFPYRTPACWKFOJ-ZETCQYMHSA-N
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Description

Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate is a compound that features a tert-butyl ester group attached to an azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its strained ring structure. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method is the use of tert-butyl hydroperoxide in the presence of a catalyst to introduce the tert-butyl group . Another approach involves the use of tert-butanesulfinamide as a chiral auxiliary to achieve stereoselective synthesis .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide typically yields tert-butyl esters .

Scientific Research Applications

Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate is unique due to its combination of a strained azetidine ring and an aminooxy group, which provides distinct reactivity and binding properties. This makes it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

tert-butyl (2S)-2-(aminooxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-4-7(11)6-13-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPYRTPACWKFOJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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